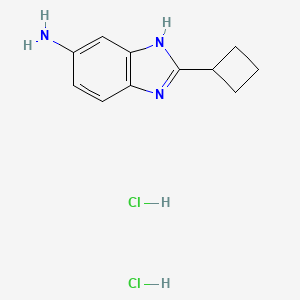

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride

Descripción general

Descripción

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a chemical compound that belongs to the class of benzodiazepines. It has been found to have potential therapeutic effects in medical research, as well as applications in environmental and industrial research.

Métodos De Preparación

The synthesis of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzodiazole core, followed by the introduction of the cyclobutyl group and the amine functionality. The final step involves the formation of the dihydrochloride salt. Specific reaction conditions and reagents used in each step can vary, but common methods include cyclization reactions, amination reactions, and salt formation reactions .

Análisis De Reacciones Químicas

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds within the benzodiazole class, including 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride, may exhibit anticancer properties. Studies have focused on their ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, docking studies suggest that this compound can effectively bind to targets such as DOT1L (Disruptor of telomeric silencing 1-like), which is implicated in certain leukemias .

Enzyme Inhibition

The compound's structure allows it to modulate enzyme activity. Investigations into its interactions with enzymes have shown promise in developing inhibitors for various diseases. The ability to bind selectively to enzymatic sites suggests potential therapeutic roles in conditions where enzyme dysregulation is a factor .

Neuroprotective Effects

Preliminary studies suggest that benzodiazole derivatives can exhibit neuroprotective effects. Given the structural similarities with other neuroprotective agents, further exploration of this compound could lead to novel treatments for neurodegenerative diseases such as Alzheimer's .

Polymer Chemistry

The unique chemical structure of this compound makes it suitable for incorporation into polymer matrices. Research indicates that such compounds can enhance the thermal and mechanical properties of polymers, leading to applications in coatings and advanced materials .

Photonic Devices

Due to its electronic properties, this compound may also find applications in photonic devices. The ability to modify light transmission and absorption characteristics makes it a candidate for use in optoelectronic materials .

Case Study 1: Anticancer Research

A study conducted on various benzodiazole derivatives demonstrated that modifications at the nitrogen positions could significantly enhance anticancer activity against specific cancer cell lines. The study highlighted how structural variations influenced binding affinities and biological efficacy, paving the way for targeted drug design involving compounds like this compound .

Case Study 2: Enzyme Inhibition Mechanisms

In a detailed investigation into enzyme inhibition, researchers utilized molecular docking techniques to analyze how this compound interacts with target enzymes. The results indicated a potential mechanism by which this compound could inhibit DOT1L activity, suggesting its utility as a lead compound for further development in therapeutic contexts .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Cyclobutyl-1H-benzodiazol-5-amines dihydrochloride | Contains cyclobutyl group | Potential for diverse biological activities |

| N-cyclobutyl-1H-benzodiazol-2-amines | Slight structural variation | Different biological activity profiles |

| Benzothiazole derivatives | Lacks cyclobutyl group | Established clinical applications |

This table illustrates how variations in structure influence the biological activities and potential applications of related compounds.

Mecanismo De Acción

The mechanism of action of 2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

2-cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride can be compared with other similar compounds, such as:

2-cyclobutyl-1H-1,3-benzodiazol-5-amine: This compound lacks the dihydrochloride salt form.

1H-1,3-benzodiazol-5-amine: This compound lacks the cyclobutyl group.

2-cyclobutyl-1H-1,3-benzodiazol-5-methylamine: This compound has a methyl group instead of an amine group. The uniqueness of this compound lies in its specific combination of functional groups and its dihydrochloride salt form, which can influence its chemical properties and biological activities

Actividad Biológica

2-Cyclobutyl-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS Number: 1221722-70-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activities, and potential therapeutic applications.

- Molecular Formula : C11H15Cl2N3

- Molecular Weight : 260.16 g/mol

- Purity : Typically ≥ 95%

- Physical Form : Powder

- Storage Conditions : Room temperature

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available benzodiazole derivatives. The synthetic route often includes cyclization reactions and subsequent amination processes to introduce the cyclobutyl group.

Biological Activity Overview

Research has indicated that benzodiazole derivatives exhibit a wide range of biological activities, including:

Antitumor Activity

Benzodiazole derivatives have been extensively studied for their antitumor properties. For instance:

- In vitro studies have shown that similar compounds exhibit significant antiproliferative effects against various cancer cell lines, such as HCT116 (colon cancer) and KMS-12 BM (multiple myeloma) cells.

- Case Study : A derivative with structural similarities demonstrated an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line, indicating potent activity .

Kinase Inhibition

Benzodiazoles are known to act as inhibitors of various kinases:

- Example : Compounds in this class have shown inhibition of CDK8 and CDK19 with IC50 values as low as 2.3 nM, demonstrating their potential as targeted cancer therapies .

Antimicrobial Activity

Some studies suggest that benzodiazole derivatives may also possess antimicrobial properties:

- Research Findings : Certain derivatives have shown activity against bacterial strains, although specific data on this compound is limited.

Structure-Activity Relationship (SAR)

The biological activity of benzodiazole derivatives is often influenced by their structural features:

- Substituent Effects : The presence and position of substituents on the benzodiazole ring significantly affect their potency and selectivity for biological targets.

- Case Study Analysis : A study examined various substitutions on the benzodiazole scaffold and found that specific groups enhanced kinase selectivity and overall biological activity .

Toxicological Profile

While specific toxicity data for this compound are sparse, general safety assessments for similar compounds indicate:

- Hazard Statements : May cause skin irritation and respiratory issues upon exposure.

Propiedades

IUPAC Name |

2-cyclobutyl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c12-8-4-5-9-10(6-8)14-11(13-9)7-2-1-3-7;;/h4-7H,1-3,12H2,(H,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJLRKPWCPLXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.